amino}acetic acid CAS No. 1153236-88-4](/img/structure/B2963344.png)

{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl](methyl)amino}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body . The compound under consideration is a 2,3-dihydroindole derivative, which are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis

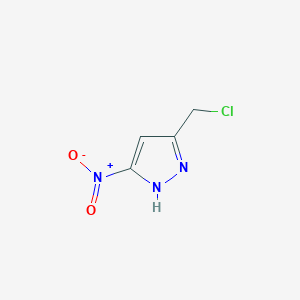

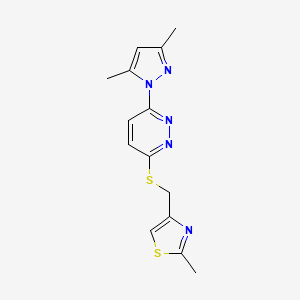

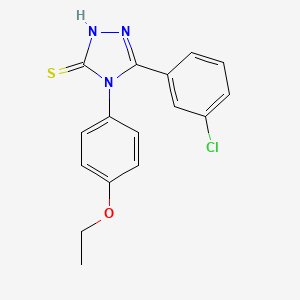

The molecular structure of this compound is based on the indole nucleus, which is a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . The indole nucleus is also present in several drugs and plants . The compound has a molecular formula of C17H14N3O2Cl .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include reduction processes. For instance, the chemoselective reduction of the nitrile group in the presence of an amide was shown in one study .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14N3O2Cl . The FT-IR spectrum of this compound shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) . The 1H-NMR spectrum shows various peaks corresponding to different types of protons present in the molecule .Wissenschaftliche Forschungsanwendungen

Antimicrobial Potential

Indole derivatives have been recognized for their antimicrobial properties. Compounds containing the indole moiety can show significant activity against a variety of microbial pathogens. For instance, some indole derivatives have demonstrated good antimicrobial potential in studies, suggesting their use in developing new antimicrobial agents .

Cancer Treatment

Indole compounds have shown promise in cancer therapy. They have been found to inhibit the viability of cancer cells, such as MCF-7 breast cancer cells. The therapeutic potential of indole derivatives in oncology is an active area of research, with various compounds being synthesized and tested for their efficacy against different cancer cell lines .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth and development. It is produced by the degradation of tryptophan in higher plants and plays a crucial role in processes like cell division, elongation, and differentiation .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit or activate certain enzymes, bind to receptors altering their function, or interfere with cellular processes . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they can influence pathways related to inflammation, cancer, viral infections, and more .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-14(9-13(17)18)8-12(16)15-7-6-10-4-2-3-5-11(10)15/h2-5H,6-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJCFRCUYKATHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)

![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)